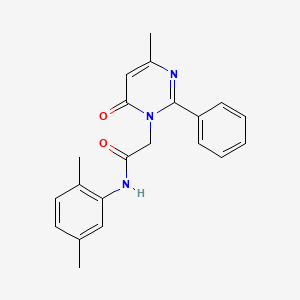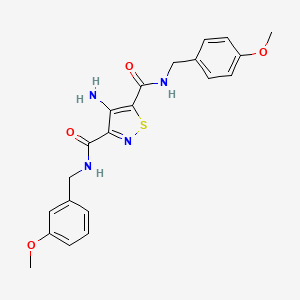![molecular formula C22H18F2N4O3 B11198432 7-(2,4-Difluorophenyl)-3-[(3,5-dimethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198432.png)
7-(2,4-Difluorophenyl)-3-[(3,5-dimethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the difluorophenyl and dimethylphenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and base or acid catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazolopyrimidine moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing carboxylic acids to alcohols.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogens or other substituents can be replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazolopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets, such as kinases or G-protein coupled receptors.
Medicine
Medicinally, compounds like this one are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.
Industry
In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets might include kinases, which play a crucial role in cell signaling pathways, or other enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
- 7-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
- 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-METHYL ESTER
Uniqueness
The uniqueness of 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of difluorophenyl and dimethylphenyl groups may enhance its binding affinity to certain biological targets or improve its stability and solubility.
Properties
Molecular Formula |
C22H18F2N4O3 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-(2,4-difluorophenyl)-3-[(3,5-dimethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H18F2N4O3/c1-11-5-12(2)7-14(6-11)26-21(29)16-10-25-28-19(9-18(22(30)31)27-20(16)28)15-4-3-13(23)8-17(15)24/h3-10,19,27H,1-2H3,(H,26,29)(H,30,31) |
InChI Key |
ZHXIFYRCXUPVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=C(C=C4)F)F)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-Hydroxy-5,7-dimethyl-3-methylidene-2-oxo-2H,3H,3AH,4H,5H,8H,8AH-cyclohepta[B]furan-6-YL}propyl acetate](/img/structure/B11198351.png)
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11198365.png)
![N-cyclopentyl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11198369.png)

![N-(2-ethylphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B11198387.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide](/img/structure/B11198394.png)
![N-{2-Phenyl-1-[5-(thiomorpholin-4-YL)-1,3,4-oxadiazol-2-YL]ethyl}furan-2-carboxamide](/img/structure/B11198399.png)
![N-(2-chlorobenzyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11198400.png)
![N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11198406.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B11198415.png)

![N-(2,5-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B11198420.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11198426.png)
